molecular formula C19H14N4O2 B251011 N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B251011
M. Wt: 330.3 g/mol
InChI Key: OBGLNFBYJZVABD-UHFFFAOYSA-N
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Description

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a unique structure combining an oxazole ring, a pyridine ring, and a nicotinamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.

    Coupling with Nicotinamide: The oxazole intermediate is then coupled with nicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, forming corresponding oxides.

    Reduction: Reduction reactions can target the nitro group in the nicotinamide moiety, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, research focuses on its potential anti-inflammatory, antimicrobial, and anticancer properties. Studies are conducted to understand its efficacy and safety in preclinical and clinical settings.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and functionalization are of interest for creating compounds with specific desired properties.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The nicotinamide moiety may mimic natural substrates or inhibitors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide is unique due to its combination of an oxazole ring with a nicotinamide moiety, which is not commonly found in other compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

IUPAC Name

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H14N4O2/c1-12-10-13(19-23-17-16(25-19)5-3-9-21-17)6-7-15(12)22-18(24)14-4-2-8-20-11-14/h2-11H,1H3,(H,22,24)

InChI Key

OBGLNFBYJZVABD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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